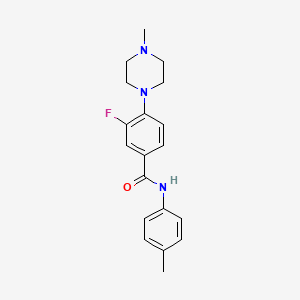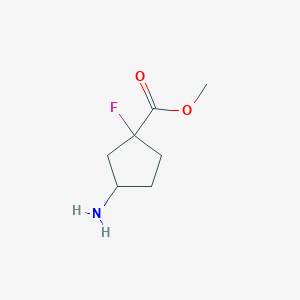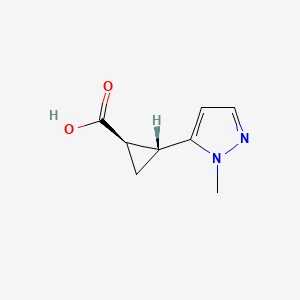![molecular formula C6H13ClFNO B2875186 [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride CAS No. 2344685-62-5](/img/structure/B2875186.png)
[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride, also known as ABP-700, is a novel drug candidate that has been developed for the treatment of acute respiratory distress syndrome (ARDS). ARDS is a life-threatening condition that is characterized by severe inflammation of the lungs, leading to respiratory failure. ABP-700 is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a key role in the regulation of inflammation and immune response.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research has focused on developing efficient synthetic methodologies that involve "[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride" or its structural analogs. For example, Xiuyun Sun, Yong-Hui Sun, & Yu Rao (2014) demonstrated the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, highlighting the advantages of C-H functionalization strategies over traditional methods in terms of reaction conditions, yields, selectivity, and chemical diversity (Sun et al., 2014). This research signifies the potential of using complex fluorinated cyclobutyl compounds in advanced synthetic chemistry for producing highly functionalized chemical entities.
Molecular Structure and Properties
Investigations into the molecular structure and properties of fluorocyclobutyl compounds have led to insights into their conformational preferences and interactions. The study by H. Møllendal, A. Leonov, & A. Meijere (2004) on the intramolecular hydrogen bonding in (1-fluorocyclopropyl)methanol using microwave spectroscopy and quantum chemical calculations revealed the unique conformational properties of such compounds, driven by electrostatic interactions between bond dipoles (Møllendal et al., 2004). This research sheds light on the structural behavior of fluorinated cyclobutyl alcohols, which can inform the design and application of similar compounds in various scientific fields.
Catalysis and Reaction Mechanisms
The role of fluorinated cyclobutyl compounds in catalysis and reaction mechanisms has also been a subject of study. For instance, M. Alexandru et al. (2014) explored μ-Chlorido-bridged dimanganese(II) complexes in the catalytic oxidation of secondary alcohols, highlighting the effectiveness of such complexes in selective oxidation processes (Alexandru et al., 2014). This research underscores the potential of using fluorinated cyclobutyl derivatives in the development of novel catalytic systems for organic synthesis.
Analytical Applications
Analytical applications of fluorinated cyclobutyl compounds have been demonstrated, such as in the high-performance liquid chromatography (HPLC) analysis of methanol in Chinese liquor medicine, where derivatization techniques involving similar compounds were employed for the detection of trace methanol levels (Chia-Chi Kuo et al., 2020). This highlights the utility of fluorinated cyclobutyl derivatives in enhancing the sensitivity and specificity of analytical methodologies.
Eigenschaften
IUPAC Name |
[3-(aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(4-8)1-5(2-6)3-9;/h5,9H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROVYCUNDYQYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)F)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875104.png)

![(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2875107.png)
![Tert-butyl (3aR,7aS)-2-(2-chloropyrimidine-5-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2875108.png)
![1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2875111.png)

![3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2875114.png)


![3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2875118.png)
![4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2875119.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2875122.png)
![N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide](/img/structure/B2875124.png)